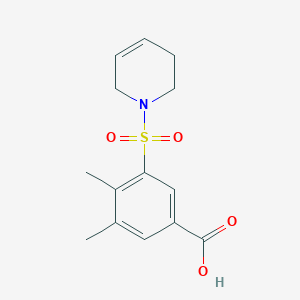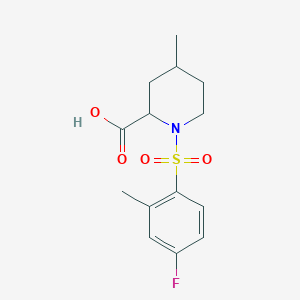![molecular formula C7H8F3N3O2S B6645353 3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid](/img/structure/B6645353.png)
3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid is an organic compound featuring a 1,3,4-thiadiazole core. Known for its versatility, it finds usage in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis begins with the preparation of 5-(trifluoromethyl)-1,3,4-thiadiazole, which reacts with methylamine to form the key intermediate. This intermediate undergoes a further reaction with propanoic acid under controlled temperature and pH conditions to yield the target compound.
Industrial Production Methods: Industrial production typically employs large-scale batch reactors, ensuring precise control of reaction parameters like temperature, pressure, and reactant concentration. Catalysts and solvents are chosen to optimize yield and purity.
Types of Reactions:
Oxidation: It can undergo oxidation, forming sulfoxides and sulfones.
Reduction: Reduction can yield corresponding amines.
Substitution: The trifluoromethyl group allows for diverse substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide, often at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride, typically in anhydrous conditions.
Substitution: Nucleophiles like thiols or amines, usually requiring basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Chemistry: Its derivatives are used as intermediates in organic synthesis, especially in the production of pharmaceuticals and agrochemicals.
Biology: Acts as a biochemical probe to study enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential anti-inflammatory and antimicrobial properties, targeting specific pathways in disease mechanisms.
Industry: Utilized in the development of advanced materials, including polymers with specific electrical or thermal properties.
Mechanism of Action
Molecular Targets: Interacts with enzymes and receptors, modifying their activity. The trifluoromethyl group enhances its binding affinity and specificity.
Pathways Involved: It influences signal transduction pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
5-(Trifluoromethyl)-1,3,4-thiadiazole: Shares the core structure but differs in the absence of the propanoic acid moiety.
3-[Methyl-[1,3,4-thiadiazol-2-yl]amino]propanoic acid: Similar but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Properties
IUPAC Name |
3-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2S/c1-13(3-2-4(14)15)6-12-11-5(16-6)7(8,9)10/h2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGMYJWIBHTYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=NN=C(S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
![3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile](/img/structure/B6645278.png)

![2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B6645287.png)



![2-[1-(4-Methylpiperidine-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6645319.png)

![2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol](/img/structure/B6645334.png)
![2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645351.png)
![N-[(3-chloro-5-fluorophenyl)methyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B6645368.png)
![[1-[(3-Chloro-5-fluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6645373.png)

